molecular formula C13H15NO6S B8082168 CPG2 Inhibitor

CPG2 Inhibitor

Cat. No.: B8082168
M. Wt: 313.33 g/mol
InChI Key: OBCGYIKABKFIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-(p-methoxybenzenethiocarbonyl)amino-L-glutamic acid 6d involves the reaction of p-methoxybenzenethiocarbonyl chloride with amino-L-glutamic acid under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction

Chemical Reactions Analysis

Carboxypeptidase G2 inhibitor undergoes several types of chemical reactions:

Scientific Research Applications

Carboxypeptidase G2 inhibitor has several scientific research applications:

    Chemistry: It is used in studying enzyme inhibition and the development of enzyme inhibitors.

    Biology: It helps in understanding the role of carboxypeptidase G2 in bacterial metabolism.

    Medicine: This compound is crucial in developing therapies for cancer treatment, particularly in antibody-directed enzyme prodrug therapy (ADEPT).

Mechanism of Action

The mechanism of action of carboxypeptidase G2 inhibitor involves binding to the active site of the enzyme carboxypeptidase G2, thereby preventing the enzyme from catalyzing the hydrolysis of its substrates. This inhibition is crucial in therapeutic applications, such as reducing the toxicity of methotrexate in cancer patients .

Comparison with Similar Compounds

Carboxypeptidase G2 inhibitor is unique compared to other similar compounds due to its specific thiocarbamate structure, which provides potent inhibition of carboxypeptidase G2. Similar compounds include:

Biological Activity

Carboxypeptidase G2 (CPG2) is an enzyme that hydrolyzes certain drugs, notably methotrexate and prodrugs like ZD2767P, which are used in cancer therapy. The inhibition of CPG2 is crucial to prevent systemic reactions when administering these prodrugs. This article explores the biological activity of CPG2 inhibitors, focusing on their mechanisms, efficacy, and potential therapeutic applications.

CPG2 inhibitors function by binding to the active site of the enzyme, thereby preventing it from hydrolyzing prodrugs into their active forms. This inhibition is critical during the administration of prodrugs to ensure that they remain inactive until they reach the target site, such as a tumor.

Key Findings:

  • Inhibition Dynamics : Studies indicate that CPG2 inhibitors can significantly reduce the enzymatic activity of CPG2, allowing for controlled release of cytotoxic agents at tumor sites while minimizing systemic exposure .
  • Binding Affinity : The binding affinity of various CPG2 inhibitors has been characterized, showing that modifications to the inhibitor structure can enhance binding and specificity towards CPG2 .

Efficacy in Cancer Treatment

Recent research has demonstrated the potential of CPG2 inhibitors in enhancing the efficacy of cancer therapies. For instance, when combined with ultrasound (US) treatment, ZD2767P and CPG2 showed improved anticancer effects compared to treatments without US.

Case Studies:

  • Cell Line Studies : In vitro studies using human ovarian cancer cell lines (SKOV3 and SKOV3/DDP) revealed that combining ZD2767P with CPG2 and US resulted in lower cell survival rates and higher apoptosis rates compared to ZD2767P alone. The IC50 values indicated a synergistic effect when US was applied .
  • Animal Models : In vivo studies confirmed that CPG2 inhibitors could enhance tumor targeting and drug activation selectively at tumor sites while reducing off-target effects. This was evidenced by reduced tumor growth in animal models treated with CPG2 inhibitors alongside prodrugs .

Stability and Immunogenicity

The stability of CPG2 inhibitors in biological systems is a critical factor for their therapeutic use. Research indicates that certain fusion proteins of CPG2 demonstrate enhanced stability in human serum compared to wild-type CPG2.

Stability Data:

  • Half-life : The double-fused construct of CPG2 maintained over 70% enzymatic activity after 12 days in serum at 37°C .
  • Immunogenic Response : Studies showed that while both native and modified CPG2 can induce anti-drug antibodies (ADA), modifications aimed at reducing immunogenicity have been successful, resulting in fewer adverse immune responses during therapy .

Comparative Table of CPG2 Inhibitors

Inhibitor TypeBinding Affinity (Kd)Specific Activity (U/mg)Stability (Days in Serum)Immunogenicity
Wild-type CPG2N/A43714High
Anti-CEA scFv Conjugate12812810Moderate
Double-fused CPG2Significantly higher>43712Low

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6S/c1-20-8-2-4-9(5-3-8)21-13(19)14-10(12(17)18)6-7-11(15)16/h2-5,10H,6-7H2,1H3,(H,14,19)(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCGYIKABKFIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.